3-Hydroxy-5-methylbenzaldehyde

Medicinal Chemistry Neuropharmacology Enzymology

This high-purity (98%) 3-Hydroxy-5-methylbenzaldehyde is a privileged fragment for neuropharmacology, exhibiting exceptionally potent and selective inhibition of human MAO-A (IC₅₀ = 2.30 nM) over MAO-B (IC₅₀ = 3,100 nM). This defined selectivity profile minimizes off-target effects, making it an ideal scaffold for depression and anxiety drug discovery. A documented high-yielding (89%) synthetic route ensures scalable, reproducible access for derivatization. Comprehensive analytical characterization (HPLC, NMR, GC) guarantees inter-experimental reproducibility and reliable pharmacological data.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 60549-26-0
Cat. No. B1590290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methylbenzaldehyde
CAS60549-26-0
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)O)C=O
InChIInChI=1S/C8H8O2/c1-6-2-7(5-9)4-8(10)3-6/h2-5,10H,1H3
InChIKeyBTLHCFVCIGAAPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-methylbenzaldehyde (CAS 60549-26-0): A Versatile Building Block for Medicinal Chemistry and Organic Synthesis


3-Hydroxy-5-methylbenzaldehyde (CAS 60549-26-0) is a hydroxybenzaldehyde derivative with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol . Characterized by a hydroxyl group at the 3-position and a methyl group at the 5-position on the benzaldehyde ring, it serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals . Its specific substitution pattern confers unique physicochemical properties, including a melting point of 107–108 °C , a predicted pKa of 9.35 , and a calculated aqueous solubility of 1.8 g/L at 25 °C . These attributes make it a distinct and valuable reagent for targeted organic transformations and drug discovery research.

Why 3-Hydroxy-5-methylbenzaldehyde Cannot Be Casually Substituted by Other Hydroxybenzaldehydes


The precise positioning of the hydroxyl and methyl groups on the benzaldehyde ring of 3-Hydroxy-5-methylbenzaldehyde is not arbitrary; it directly dictates its chemical reactivity, physicochemical properties, and biological target profile. For instance, substitution of the meta-hydroxyl group alters hydrogen-bonding capabilities and nucleophilicity , while the presence and position of the methyl group impact lipophilicity (predicted XLogP3 of ~1.4 ) and steric interactions in enzymatic binding pockets. Furthermore, this specific isomer exhibits a distinct biological fingerprint, such as potent inhibition of human monoamine oxidase A (MAO-A) [1], which is not a general property of all hydroxybenzaldehyde analogs. Therefore, a seemingly minor structural change in a generic analog can lead to significant deviations in synthetic outcomes, pharmacokinetic parameters, or assay results, making direct substitution a high-risk approach for scientific and industrial applications.

Quantitative Evidence Guide: 3-Hydroxy-5-methylbenzaldehyde's Key Differentiators vs. Analogs


Potent and Highly Selective Inhibition of Human Monoamine Oxidase A (MAO-A)

3-Hydroxy-5-methylbenzaldehyde demonstrates exceptionally potent inhibition of human monoamine oxidase A (MAO-A) with an IC₅₀ of 2.30 nM [1]. Critically, it exhibits over 1,300-fold selectivity for MAO-A over the related isoenzyme MAO-B, for which it shows only modest activity (IC₅₀ = 3,100 nM) [1]. This high selectivity contrasts sharply with many benzaldehyde-based inhibitors that lack this degree of isoenzyme discrimination [1].

Medicinal Chemistry Neuropharmacology Enzymology

Documented Synthesis Protocol with High Reported Yield for Lab-Scale Production

A specific, validated synthetic route for 3-Hydroxy-5-methylbenzaldehyde has been documented with a high reported yield of 89% . This yield was achieved under defined conditions using a straightforward oxidation protocol. This provides a concrete benchmark for assessing process efficiency and reproducibility, which is often lacking for less-common analogs .

Organic Synthesis Process Chemistry Methodology

Characterized by High Purity (≥98%) and Defined Impurity Profile for Reproducible Research

3-Hydroxy-5-methylbenzaldehyde is commercially available with a standard purity specification of ≥98% , with some vendors further guaranteeing a maximum moisture content of 0.5% [1]. This high purity is verified by multiple analytical methods, including HPLC, NMR, and GC , which ensures the compound's reliability in sensitive assays where unknown impurities could confound results.

Analytical Chemistry Quality Control Procurement

Optimal Application Scenarios for 3-Hydroxy-5-methylbenzaldehyde Based on Quantified Performance


Lead Optimization in Neuropharmacology for Selective MAO-A Modulation

Due to its exceptionally potent and highly selective inhibition of human MAO-A (IC₅₀ = 2.30 nM) over MAO-B (IC₅₀ = 3,100 nM), 3-Hydroxy-5-methylbenzaldehyde serves as a privileged starting point or fragment for developing novel therapeutics targeting depression and anxiety disorders. Its defined selectivity profile reduces the risk of off-target MAO-B-related side effects, making it an ideal scaffold for structure-activity relationship (SAR) studies in neuropharmacology.

Reproducible Multi-Gram Synthesis for Chemical Biology Probe Development

The existence of a documented, high-yielding (89%) and reproducible synthetic procedure makes this compound an attractive candidate for chemical biology labs needing to produce multi-gram quantities of a functionalized aromatic aldehyde. This avoids the uncertainty of scaling up unoptimized literature preparations and ensures a reliable supply of material for derivatization into larger probe libraries.

Sensitive Biochemical Assays Requiring High-Purity, Well-Characterized Reagents

In biochemical assays (e.g., enzyme inhibition, binding studies), where even minor impurities can skew IC₅₀ or Kd values, the high commercial purity (≥98%) and comprehensive analytical characterization (HPLC, NMR, GC) of 3-Hydroxy-5-methylbenzaldehyde provide a significant advantage. Procuring this verified grade of reagent ensures inter-experimental reproducibility and increases confidence in the resulting pharmacological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-5-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.